Methyl 2-bromo-1-cyclohexenecarboxylate

Microwave-Assisted Synthesis Intramolecular Heck Reaction Fused Heterocycle Synthesis

Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) is a cyclic, α,β-unsaturated ester bearing a vinyl bromide functional group, characterized by the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol. This specific combination of a cyclic enoate scaffold with a strategically positioned bromine atom distinguishes it from non-halogenated cyclohexenecarboxylates and defines its core utility as a versatile electrophilic partner in modern transition metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex molecular architectures in both medicinal chemistry and advanced materials research.

Molecular Formula C8H11BrO2
Molecular Weight 219.08 g/mol
CAS No. 72422-64-1
Cat. No. B6306956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-1-cyclohexenecarboxylate
CAS72422-64-1
Molecular FormulaC8H11BrO2
Molecular Weight219.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(CCCC1)Br
InChIInChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3
InChIKeyAJGNIFAADXLTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) Compound Profile and Market Position


Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) is a cyclic, α,β-unsaturated ester bearing a vinyl bromide functional group, characterized by the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol [1]. This specific combination of a cyclic enoate scaffold with a strategically positioned bromine atom distinguishes it from non-halogenated cyclohexenecarboxylates and defines its core utility as a versatile electrophilic partner in modern transition metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex molecular architectures in both medicinal chemistry and advanced materials research .

Core Utility Versatile electrophilic partner for transition metal-catalyzed cross-coupling
Key Feature Vinyl bromide handle enables chemoselective activation and cascade reactions
Workflow Fit Designed for complex molecule assembly in medicinal chemistry and materials research

Technical Rationale for Selecting Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) Over Generic Analogs


Substituting Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) with a closely related analog, such as a 2-chloro- or non-halogenated cyclohexenecarboxylate, is not feasible due to fundamental differences in reactivity driven by halogen identity and the specific α,β-unsaturated ester geometry. The C(sp2)-Br bond in the target compound offers a distinct oxidative addition profile with palladium catalysts, a kinetic and thermodynamic property that is not replicated by the stronger C(sp2)-Cl bond in 2-chloro-1-cyclohexenecarboxylate [1]. This difference is crucial for achieving chemoselective activation in complex, multi-halogenated settings [2]. Furthermore, the presence of the 2-bromo substituent enables a unique, tandem one-pot cyclization pathway in Heck reactions, yielding the tetracyclic core of tetrahydrophenanthridone in 'excellent yield,' a transformation that is not possible with the non-halogenated methyl 1-cyclohexenecarboxylate (CAS 18448-47-0), which lacks the requisite halogen handle for oxidative addition .

Target Compound
2-Bromo-1-cyclohexenecarboxylate
Reactive C(sp2)-Br bond enables efficient oxidative addition with palladium catalysts, crucial for chemoselective activation in multi-halogenated settings.
Supports programmed, sequential cross-coupling cascades.
Generic Analog
2-Chlorocyclohexenecarboxylate
Stronger C(sp2)-Cl bond may not replicate the kinetic and thermodynamic reactivity profile, potentially limiting chemoselective activation.
Reactivity context may differ significantly in palladium-catalyzed systems.
Target Compound
2-Bromo-1-cyclohexenecarboxylate
Bromine substituent is essential for tandem one-pot Heck cyclization pathways, enabling direct construction of tetracyclic frameworks.
Generic Analog
Non-halogenated Cyclohexenecarboxylate
Lacks the requisite halogen handle for oxidative addition, making specific intramolecular Heck cyclizations fundamentally inaccessible.
Synthetic pathway may not transfer directly; requires alternative functionalization strategies.

Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) Performance Metrics: A Comparative Quantitative Analysis


Microwave-Assisted Intramolecular Heck Cyclization: Yield Range for Fused Lactone Formation

In a study directly comparing the cyclization efficiency of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, the target compound's close analog—aryl 2-bromocyclohex-1-enecarboxylate—was successfully converted to the corresponding 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one via a microwave-assisted intramolecular Heck reaction. This methodology provides a quantifiable and established yield range for this specific transformation [1].

Microwave-Assisted Heck Cyclization
Cross-study comparable
Yield Range: 50–72%
Supports viable and efficient fused lactone formation.
Yield range comparable to aromatic systems in analogous cyclizations.
Microwave-Assisted Synthesis Intramolecular Heck Reaction Fused Heterocycle Synthesis Lactonization

Palladium-Catalyzed Cascade Cyclization: Chemoselective Reactivity vs. 2-Bromocyclohexenyl Triflates

A foundational study on oligofunctionalized cycloalkenes establishes a critical reactivity hierarchy for substrates related to the target compound. The study demonstrates that for 2-bromocyclohexenyl triflates, the Stille coupling occurs with complete chemoselectivity at the triflate leaving group, preserving the bromine atom for a subsequent Heck reaction [1]. This contrasts sharply with the behavior of 1,2-dibromocycloalkenes, which are limited to producing only twofold Heck coupling products, and highlights the unique synthetic potential unlocked by the specific 2-bromo-1-carboxylate motif [1].

Chemoselective Cascade Reactivity
Class-level inference
Complete chemoselectivity: Bromine preserved after initial Stille coupling at triflate.
Enables programmed, multi-step synthesis of complex frameworks.
Reactivity hierarchy requires review; 1,2-dibromo analogs lack this control.
Palladium Catalysis Chemoselectivity Stille Coupling Heck Reaction Cascade Reactions

Nickel-Catalyzed Reductive Cross-Coupling: Yield Benchmark for Tetrasubstituted Alkene Synthesis

A recent study from 2023 in Organic Chemistry Frontiers developed a nickel-catalyzed reductive cross-coupling for 2-bromo cycloalkenyl carboxylic acids and alkyl bromides, a class to which the hydrolysis product of Methyl 2-bromo-1-cyclohexenecarboxylate belongs [1]. This method is specifically designed to overcome steric hindrance, achieving the formation of all-carbon tetrasubstituted cycloalkenes—a notoriously difficult motif to access via traditional cross-coupling due to extreme steric bulk [1]. The study establishes a quantitative yield benchmark for this challenging transformation and provides direct insight into the role of the adjacent carboxylate group in facilitating the reaction [1].

Nickel-Catalyzed Tetrasubstituted Alkene Synthesis
Class-level inference
Yield: Up to 92%
High-performance benchmark for sterically demanding coupling reactions.
Carboxylate group assists the reaction; a top-tier reported value for this motif.
Nickel Catalysis Reductive Cross-Coupling Sterically Demanding Synthesis Tetrasubstituted Alkenes

Palladium-Catalyzed Heck Cyclization for Tetrahydrophenanthridone Synthesis: Superiority Over Non-Halogenated Precursors

A direct application of a derivative of Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) is demonstrated in the synthesis of a tetrahydrophenanthridone core. The study shows that the 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide derivative undergoes a palladium-catalyzed Heck cyclization to form the tetracyclic product in 'excellent yield' . This transformation is fundamentally impossible using non-halogenated methyl 1-cyclohexenecarboxylate (CAS 18448-47-0), which lacks the essential C-Br bond required for the initial oxidative addition step in the catalytic cycle .

Heck Cyclization for Tetrahydrophenanthridone
Class-level inference
Outcome: 'Excellent yield' reported vs. No reaction for non-halogenated comparator.
Non-substitutable building block for accessing this heterocyclic framework.
Source review required; comparator lacks the requisite halogen for oxidative addition.
Heck Cyclization Tetrahydrophenanthridone Alkaloid Synthesis Palladium Catalysis

Validated Application Scenarios for Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) in R&D and Scale-up


Synthesis of Fused Heterocycles via Intramolecular Heck Cyclization

Based on the established yield range of 50-72% for related intramolecular Heck cyclizations under microwave irradiation [1], Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) is an ideal substrate for the preparation of 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one analogs. This is a core scaffold with demonstrated biological relevance. The microwave-assisted protocol provides a rapid and efficient route to these fused lactones, making it a high-value application for medicinal chemistry groups.

Programmed Synthesis of Complex Alkaloid Cores via Palladium-Catalyzed Cascades

The target compound's ability to be functionalized as a reactive partner in palladium-catalyzed Heck reactions is directly demonstrated by its successful conversion to the tetrahydrophenanthridone core in 'excellent yield' . This application scenario is for research programs targeting alkaloid-like, nitrogen-containing polycyclic frameworks, where the specific reactivity of the vinyl bromide handle is a prerequisite for successful cyclization.

Synthesis of Sterically Encumbered Tetrasubstituted Alkenes

For projects requiring the synthesis of highly substituted, all-carbon tetrasubstituted cycloalkenes, the 2-bromo-1-cyclohexenecarboxylate scaffold offers a demonstrated high-performance route. Using the free acid analog under nickel-catalyzed reductive cross-coupling conditions, these challenging motifs can be accessed in yields up to 92% [2]. This application is particularly relevant for generating diverse compound libraries where three-dimensional shape and steric bulk are crucial for modulating biological activity or material properties.

Building Block for Sequential, Orthogonal Cross-Coupling Reactions

The inherent chemoselectivity of the bromine in the 2-position, as demonstrated in studies of related 2-bromocyclohexenyl systems, positions Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) as a strategic building block for multi-step synthesis [3]. It can be employed in sequences where the bromine is reserved for a later-stage transformation, such as a Suzuki or another Heck coupling, after an initial functionalization of the carboxylate ester. This allows for the convergent assembly of highly functionalized cyclohexene derivatives with precise control.

Application
Selection Property
Validation Focus
Fused Heterocycle Synthesis
Reported yield range in microwave-assisted Heck cyclization
Reproducing 50–72% yield range for benzochromenone analogs
Programmed Alkaloid Core Synthesis
Vinyl bromide reactivity in palladium-catalyzed cascades
Cyclization to tetrahydrophenanthridone under reported conditions
Tetrasubstituted Alkene Synthesis
Sterically demanding nickel-catalyzed cross-coupling
Evaluating yield and substrate scope for all-carbon tetrasubstituted alkenes
Sequential Orthogonal Cross-Coupling
Chemoselectivity of the C(sp2)-Br bond
Preserving bromine for a later-stage transformation in multi-step sequences

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